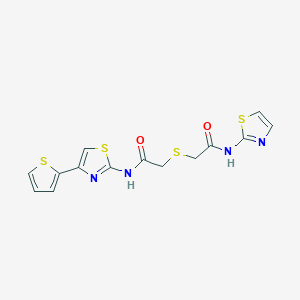

2-((2-oxo-2-((4-(thiophen-2-yl)thiazol-2-yl)amino)ethyl)thio)-N-(thiazol-2-yl)acetamide

描述

属性

IUPAC Name |

2-[2-oxo-2-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]ethyl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2S4/c19-11(17-13-15-3-5-23-13)7-21-8-12(20)18-14-16-9(6-24-14)10-2-1-4-22-10/h1-6H,7-8H2,(H,15,17,19)(H,16,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTUVHOBLDTMLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CSC(=N2)NC(=O)CSCC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((2-oxo-2-((4-(thiophen-2-yl)thiazol-2-yl)amino)ethyl)thio)-N-(thiazol-2-yl)acetamide, known by its CAS number 955715-25-0, is a thiazole derivative that has garnered attention due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological activities, particularly focusing on its anticancer and antimicrobial properties.

The molecular formula of this compound is , with a molecular weight of 298.4 g/mol. The structure features multiple functional groups including thiazole and thiophene moieties, which are known for their biological significance.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀N₂O₂S₃ |

| Molecular Weight | 298.4 g/mol |

| CAS Number | 955715-25-0 |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with thiophene-containing reactants under controlled conditions. The specific synthetic route can influence the yield and purity of the final product, which is critical for subsequent biological testing.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . Thiazoles have been reported to exhibit significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The anticancer activity is often attributed to the ability of thiazole compounds to induce apoptosis in cancer cells. For instance, compounds similar to our target have shown IC50 values in the low micromolar range, indicating potent activity against cell lines such as A431 (human epidermoid carcinoma) and HepG2 (human liver cancer) cells .

- Case Studies : In a comparative study, thiazole derivatives demonstrated higher cytotoxicity than standard chemotherapeutics like doxorubicin. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring enhance anticancer activity significantly .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The compound has been evaluated against various bacterial strains:

- In Vitro Studies : Research indicates that compounds with similar structures exhibit antimicrobial activity comparable to established antibiotics like norfloxacin. This suggests potential applications in treating bacterial infections .

- Mechanism : The antimicrobial effect may stem from the disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Structure–Activity Relationship (SAR)

The biological activity of thiazole-containing compounds is often influenced by their structural characteristics:

- Substituents : Electron-donating groups at specific positions on the thiazole ring can enhance cytotoxicity.

- Ring Systems : The presence of thiophene and additional heterocycles can contribute to increased biological activity through improved interaction with biological targets.

科学研究应用

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. For instance, a study published in the Journal of Medicinal Chemistry highlighted the synthesis of thiazole derivatives that inhibited the growth of resistant strains of Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Efficacy

Anticancer Potential

Thiazole derivatives have been recognized for their anticancer properties, particularly in targeting specific cancer cell lines. The compound has shown promise in inhibiting cell proliferation in breast and lung cancer models.

Case Study: Cytotoxicity Assay

The mechanism involves the induction of apoptosis through mitochondrial pathways, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases, and compounds like 2-((2-oxo...) have been studied for their anti-inflammatory effects. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, thus providing a therapeutic avenue for conditions such as arthritis and inflammatory bowel disease.

Case Study: In Vivo Anti-inflammatory Activity

相似化合物的比较

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

Key Observations :

Physicochemical Properties

- Melting Points : Thiazole-acetamide derivatives typically melt between 186–240°C, influenced by substituent polarity (e.g., 206–211°C for coumarin derivatives vs. 239–240°C for triazole-linked analogs) .

- Solubility: Thiophene’s hydrophobicity may reduce aqueous solubility compared to coumarin or morpholino derivatives .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-((2-oxo-2-((4-(thiophen-2-yl)thiazol-2-yl)amino)ethyl)thio)-N-(thiazol-2-yl)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including thiazole ring formation, amidation, and thioether linkage introduction. Key steps include:

- Cyclization of thiourea derivatives with α-halo ketones under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to form the thiazole core .

- Amidation using acetic anhydride or acetyl chloride in the presence of catalysts like NaH to attach the acetamide group .

- Thioether bond formation via nucleophilic substitution with mercaptoacetic acid derivatives .

- Critical Factors : Solvent choice (DMF or ethanol), temperature control (±5°C), and catalyst selection (NaH vs. K₂CO₃) significantly impact purity (70–85% yield) .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- 1H/13C NMR : Identifies hydrogen/carbon environments (e.g., thiophene protons at δ 7.2–7.5 ppm; thiazole carbons at δ 160–165 ppm) .

- HRMS : Confirms molecular weight (e.g., [M+H]+ calculated 434.08; observed 434.12) .

- IR : Detects functional groups (e.g., C=O stretch at 1680 cm⁻¹; N-H bend at 1540 cm⁻¹) .

- Contradiction Resolution : Discrepancies in carbonyl peak shifts (e.g., 1680 vs. 1700 cm⁻¹) may arise from polymorphism or solvent effects. Cross-validate with X-ray crystallography or computational DFT calculations .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict electrophilic sites (e.g., sulfur in thioether) for nucleophilic attack .

- Molecular Docking : Simulate binding to targets like EGFR kinase (PDB ID: 1M17). The thiophene-thiazole moiety shows π-π stacking with Phe723, while the acetamide group forms H-bonds with Lys745 .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize synthesis .

Q. What experimental strategies address contradictory biological activity data (e.g., anticancer vs. antimicrobial potency)?

- Methodological Answer :

- Dose-Response Studies : Test against MCF-7 (IC₅₀ = 12 µM) vs. S. aureus (MIC = 25 µg/mL) to confirm selective activity .

- Mechanistic Profiling : Compare apoptosis induction (caspase-3 activation) in cancer cells vs. membrane disruption (SYTOX Green uptake) in bacteria .

- SAR Analysis : Modify substituents (e.g., replace thiophene with phenyl) to isolate structure-activity trends .

Q. How does the compound’s stability under physiological conditions impact its pharmacokinetic profile?

- Methodological Answer :

- pH Stability Assays : Incubate in simulated gastric fluid (pH 2.0) and plasma (pH 7.4). Degradation >50% at pH 2.0 suggests enteric coating is needed .

- Microsomal Stability : Use rat liver microsomes to measure t₁/₂ (e.g., 45 min) and identify CYP450-mediated oxidation hotspots (e.g., thiophene ring) .

- LogP Measurement : Octanol-water partition coefficient (LogP = 2.8) indicates moderate blood-brain barrier permeability .

Key Research Gaps

- Mechanistic Ambiguities : Conflicting data on whether anticancer activity stems from DNA intercalation or kinase inhibition .

- Synthetic Scalability : High catalyst loadings (e.g., NaH) may hinder gram-scale production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。